Home > Products > Screening Compounds P124551 > Beta-Amyloid (12-28)
Beta-Amyloid (12-28) -

Beta-Amyloid (12-28)

Catalog Number: EVT-247386
CAS Number:
Molecular Formula:
Molecular Weight: 1955.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (12-28) is a peptide fragment derived from the larger amyloid beta peptide, which plays a significant role in the pathogenesis of Alzheimer's disease. This specific fragment encompasses amino acids 12 to 28 of the amyloid beta peptide and has been extensively studied for its structural properties, interactions, and implications in neurodegenerative disorders.

Source

The beta-amyloid peptide is generated through the proteolytic processing of the amyloid precursor protein. The cleavage occurs via beta-secretase and gamma-secretase enzymes, resulting in various lengths of amyloid beta peptides, with the most common forms being 40 and 42 amino acids long. The 12-28 fragment is particularly interesting due to its interactions with other proteins and its role in amyloid aggregation.

Classification

Beta-Amyloid (12-28) is classified as a neurotoxic peptide. It is part of a broader group of amyloidogenic peptides that aggregate into fibrils, contributing to plaque formation in the brains of individuals with Alzheimer's disease. Its classification can be further refined based on its structural characteristics and biological activity.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (12-28) typically involves solid-phase peptide synthesis techniques. These methods allow for precise control over the sequence and modifications of the peptide, ensuring high purity and yield.

  1. Solid-Phase Peptide Synthesis: This technique uses a resin-bound amino acid chain that undergoes sequential addition of protected amino acids. The protection groups are removed at each step to facilitate coupling reactions.
  2. Modification Techniques: To enhance stability and reduce toxicity, modifications such as the incorporation of D-amino acids, amidation at the C-terminus, and acetylation at the N-terminus are often applied. These modifications help extend the serum half-life and minimize degradation by peptidases .

Technical Details

The synthesis process includes:

  • Coupling Reagents: Commonly used reagents include N,N'-diisopropylcarbodiimide for activating carboxylic acids.
  • Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography to remove unreacted materials and byproducts.
Molecular Structure Analysis

Structure

Beta-Amyloid (12-28) exhibits a unique structural conformation characterized by its ability to adopt alpha-helical or beta-sheet structures depending on environmental conditions such as pH and lipid presence. Studies using nuclear magnetic resonance spectroscopy have shown that this fragment can form helical structures in lipid environments, which may influence its aggregation behavior .

Data

The sequence of Beta-Amyloid (12-28) is VHHQKLVFFAEDVGSNK. This sequence includes hydrophobic residues that are critical for its aggregation propensity and interaction with lipid membranes. Structural studies suggest that specific residues within this segment are pivotal for binding interactions with apolipoproteins, particularly apolipoprotein E .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (12-28) undergoes several chemical reactions relevant to its biological function:

  1. Aggregation: The peptide can self-associate to form oligomers and fibrils, a process driven by hydrophobic interactions among non-polar side chains.
  2. Binding Interactions: It interacts with other proteins such as apolipoprotein E, which may modulate its aggregation kinetics and toxicity .

Technical Details

The aggregation process can be monitored using assays like Thioflavin-T fluorescence, which indicates fibril formation by measuring changes in fluorescence intensity as aggregates form over time .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (12-28) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that disrupt cellular function.
  2. Neurotoxicity: These aggregates can induce oxidative stress and inflammation in neuronal cells, leading to cell death.
  3. Interaction with Lipids: The binding of this fragment to lipid membranes alters membrane integrity and promotes further aggregation processes .

Data

Experimental data indicate that modifications to this fragment can significantly alter its aggregation behavior and neurotoxic effects, highlighting the importance of specific residues in mediating these processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,800 Da.
  • Solubility: Soluble in organic solvents like hexafluoroisopropanol but less soluble in aqueous solutions.

Chemical Properties

  • Stability: The peptide's stability is influenced by pH and temperature; it tends to aggregate under physiological conditions.
  • Reactivity: Exhibits reactivity towards oxidative agents due to the presence of certain amino acids that can undergo oxidation.

Relevant analyses using circular dichroism spectroscopy have demonstrated changes in secondary structure correlating with aggregation states .

Applications

Scientific Uses

Beta-Amyloid (12-28) serves multiple roles in scientific research:

  • Model System: It is used as a model system for studying amyloid formation mechanisms.
  • Drug Development: Researchers are investigating compounds that can inhibit its aggregation as potential therapeutic agents for Alzheimer's disease.
  • Biomarker Studies: This peptide may serve as a biomarker for Alzheimer's disease progression due to its involvement in plaque formation.

Ongoing research continues to explore the implications of Beta-Amyloid (12-28) in both basic science and clinical applications related to neurodegenerative diseases .

Molecular Mechanisms of Beta-Amyloid (12-28) Aggregation and Neurotoxicity

Role in Amyloidogenic Pathway Dynamics

Aβ(12–28) is generated via sequential proteolytic cleavage of amyloid precursor protein (APP) by β- and γ-secretases. This fragment spans the C-terminal portion of the β-secretase cleavage site (residue 1) and the CHC, a region indispensable for initial monomer folding and self-assembly [3] [8]. Unlike full-length Aβ(1–40/42), Aβ(12–28) lacks the N-terminal domain (residues 1–11), which is intrinsically disordered and minimally influences core aggregation kinetics. Consequently, Aβ(12–28) exhibits lower oligomerization propensity but retains the CHC-driven β-sheet formation capacity [2]. The GxxxG motif (residues 25–28, GxxxGxxxG) facilitates helix-helix interactions in membranes, accelerating conformational transitions toward β-sheet-rich fibrils. In vivo, Aβ(12–28) co-localizes with plaques and contributes to seeding larger aggregates, positioning it as a nexus in amyloidogenic cascades [1] [8].

Conformational Dynamics and Structural Polymorphism

Aβ(12–28) adopts heterogeneous conformational states in solution, transitioning between collapsed coils, loops, and nascent β-strands. Molecular dynamics (MD) simulations reveal that residues 13–20 (HHQKLVFF) form transient β-hairpins stabilized by van der Waals forces and salt bridges (e.g., Lys16-Glu22) [2] [3]. Below is a summary of dominant structural states:

Table 1: Conformational States of Aβ(12–28) Monomers

StateStructural FeaturesPopulation (%)Stabilizing Forces
Collapsed CoilDisordered backbone; solvent-exposed CHC~60%Hydrophobic collapse
β-HairpinU-turn at residues 18–20; anti-parallel β-strands~25%H-bonding; LVFFA stacking
Nascent HelixPartial α-helix at GxxxG motif (membrane-dependent)~15%Lipid interactions; GxxxG dimerization

Small molecules (e.g., anthraquinones, indoles) bind preferentially to the N-terminal segment (residues 13–20) but fail to induce stable secondary structures due to the peptide’s intrinsic disorder. This plasticity enables polymorphic oligomers, some adopting annular pores that disrupt lipid bilayers [2] [6].

Hydrophobic Core Perturbations and Mutation-Induced Aggregation Inhibition

The CHC (^17^LVFFA^21^) drives Aβ(12–28) aggregation via aromatic stacking (Phe19/Phe20) and aliphatic packing (Leu17, Ala21). Mutations at Phe19 disrupt this core:

  • F19P substitution: Proline introduces a kink that sterically hinders β-sheet formation. Thioflavin T (ThT) assays show ~70% reduced fibrillization, while circular dichroism (CD) spectroscopy confirms diminished β-sheet content [3]. Neurotoxicity in neuronal cultures decreases by 50%, attributed to smaller, non-fibrillar oligomers [1].
  • Glycine zipper mutations (e.g., G33L): Leu substitutions in the GxxxG motif (residues 29–33) accelerate fibrillization but reduce neurotoxic oligomers. This shifts equilibrium toward insoluble fibrils, depleting membrane-permeable dimers/trimers [1] [9].

Table 2: Mutation Effects on Aβ(12–28) Aggregation and Toxicity

MutationAggregation KineticsOligomer ProfileNeurotoxicity (vs. Wild-Type)Key Mechanism
F19P↓ 70% fibrillizationIncreased non-fibrillar oligomers↓ 50%CHC destabilization
G33L↑ fibril formation rateReduced dimers/trimers↓ 60%Oligomer depletion; fibril shift
A21G↑ β-sheet transitionExtended protofibrilsEnhanced hydrophobic exposure

Natural extremolytes like α-d-mannosylglycerate (MG) inhibit aggregation by masking CHC hydrophobicity via carboxylate groups, underscoring the therapeutic potential of targeting this domain [4].

Nucleation-Dependent Fibrillization Kinetics and Oligomeric Intermediate States

Aβ(12–28) aggregation follows a nucleation-dependent pathway:

  • Lag phase: Monomers associate into low-n oligomers (dimers/trimers) via CHC interactions. These species are transient and difficult to detect but critical for nucleation [1] [6].
  • Elongation phase: Nuclei recruit monomers into protofibrils. Secondary nucleation dominates, where fibril surfaces catalyze new oligomers. Aβ(12–28) fibrillizes faster than full-length Aβ due to reduced steric hindrance [6].
  • Stationary phase: Mature fibrils form, but toxic oligomers persist at equilibrium.

Oligomers exhibit diverse architectures:

  • Pore-like assemblies: Annular structures inserting into lipid bilayers, inducing Ca^2+^ influx [2].
  • Paranuclei: Small soluble aggregates (e.g., dodecamers) resistant to fibrillation [6].

Annexin V inhibits toxicity by sequestering oligomers, preventing membrane binding—a process replicated by Aβ(12–28)-specific antibodies [1] [8].

Compound Names Mentioned:

  • Beta-Amyloid (12–28)
  • α-d-Mannosylglycerate (MG)
  • Anthraquinones
  • Indoles
  • Annexin V
  • Thioflavin T (ThT)

Properties

Product Name

Beta-Amyloid (12-28)

Molecular Weight

1955.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.